![molecular formula C8H6ClF3N2O2 B2964491 Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate CAS No. 2411256-69-2](/img/structure/B2964491.png)
Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate” is a chemical compound. It has a molecular weight of 253.61 . The IUPAC name for this compound is methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(10)2-5(4-14-7)9(11,12)13/h2,4H,3H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 38-40 degrees Celsius .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate is often used in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs . This compound could be involved in the synthesis of drugs that target a variety of diseases, leveraging the unique properties of the trifluoromethyl group.
Agrochemical Applications
Compounds with the trifluoromethylpyridine motif are widely used in agrochemicals. They serve as key structural components in active ingredients that protect crops from pests . Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate could be a precursor or an active ingredient in the formulation of pesticides or herbicides.
Veterinary Medicine
Similar to human pharmaceuticals, the trifluoromethyl group-containing compounds are also used in veterinary medicine. They can contribute to the development of treatments for animals, potentially leading to more effective veterinary drugs .
Organic Synthesis Intermediates
This compound may act as an intermediate in organic synthesis, particularly in the creation of fluorine-containing molecules. The trifluoromethyl group is a common feature in many synthetic routes due to its ability to influence the reactivity and properties of organic molecules .
Material Science
The unique physicochemical properties of the trifluoromethyl group can be exploited in material science. Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate might be used in the development of new materials with specific desired properties, such as increased durability or chemical resistance .
Antifungal Agents
Research suggests that modifications of pyridazinone derivatives, which include the trifluoromethyl group, can lead to compounds with antifungal properties . This compound could be a starting point for the synthesis of new antifungal agents.
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .
Future Directions
Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that “Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate” and similar compounds may have potential applications in the development of new pharmaceuticals.
properties
IUPAC Name |
methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-16-6(15)3-4-2-5(8(10,11)12)7(9)14-13-4/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSAXJKEOSMIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(N=N1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)
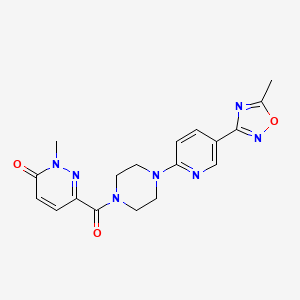
![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)
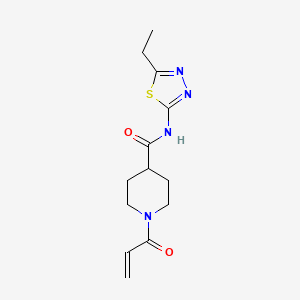
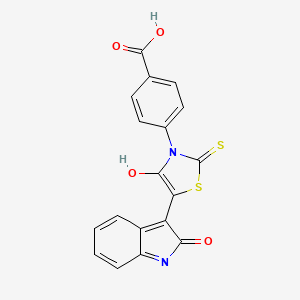
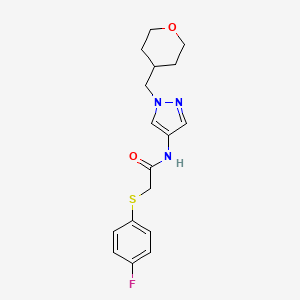

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)
![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate](/img/structure/B2964425.png)
![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)
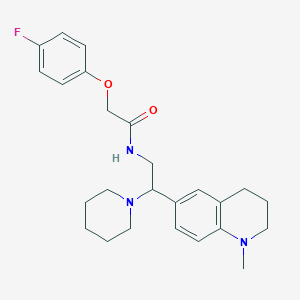
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2964428.png)
![Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2964431.png)